
1-(Pyridin-4-ylmethyl)piperidin-4-one CAS
number 126832-82-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(Pyridin-4-ylmethyl)piperidin-4-

one

Cat. No.: B165356 Get Quote

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound that serves as a

valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure,

incorporating both a piperidin-4-one moiety and a pyridinylmethyl group, makes it a versatile

intermediate for the synthesis of complex molecules with diverse pharmacological activities.

The piperidin-4-one ring is a recognized pharmacophore present in numerous biologically

active compounds, while the pyridine group can influence solubility, metabolic stability, and

protein-ligand interactions.[1][2] This compound is of particular interest to researchers in the

field of targeted protein degradation, where it is classified as a "Protein Degrader Building

Block," primarily for its utility in the construction of Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive overview of its physicochemical properties, synthesis,

and applications, with a focus on its role in modern drug development.

Physicochemical and Spectroscopic Data
The fundamental properties of 1-(Pyridin-4-ylmethyl)piperidin-4-one are summarized below.

While experimental data for some properties are not widely published, predicted values based

on its structure provide useful estimates for experimental design.
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Physicochemical Properties
Property Value Source

CAS Number 126832-82-4 [3]

Molecular Formula C₁₁H₁₄N₂O [3]

Molecular Weight 190.24 g/mol [3]

Appearance
Not specified (likely off-white to

yellow solid)
General

Boiling Point 337.5 ± 27.0 °C (Predicted) [4]

Density 1.149 ± 0.06 g/cm³ (Predicted) [4]

pKa 6.00 ± 0.20 (Predicted) [4]

Solubility

Expected to have improved

aqueous solubility in its

hydrochloride salt form.[5]

General

Melting Point
Not reported in available

literature.
-

Predicted Spectroscopic Data
No specific experimental spectra for this compound are publicly available. The following table

outlines the expected spectral characteristics based on its chemical structure and data from

analogous compounds such as 1-methyl-4-piperidone.
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Spectroscopy Expected Characteristics

¹H NMR

- Pyridyl Protons: Signals in the aromatic region

(~7.0-8.5 ppm), typically two distinct doublets for

the α and β protons. - Methylene Bridge (-CH₂-):

A singlet around 3.5-3.7 ppm. - Piperidone

Protons: Multiple signals in the aliphatic region

(~2.5-3.0 ppm), likely appearing as complex

multiplets or triplets corresponding to the two

sets of inequivalent methylene groups adjacent

to the nitrogen and the carbonyl group.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the

downfield region, typically >200 ppm. - Pyridyl

Carbons: Signals in the aromatic region (~120-

150 ppm). - Methylene Bridge (-CH₂-): A signal

around 60-65 ppm. - Piperidone Carbons:

Aliphatic signals around 40-55 ppm.

IR Spectroscopy

- C=O Stretch (Ketone): A strong, sharp

absorption band around 1710-1725 cm⁻¹. - C-N

Stretch (Aliphatic Amine): A medium absorption

band around 1100-1250 cm⁻¹. - C=C and C=N

Stretches (Pyridine Ring): Multiple sharp bands

in the 1400-1600 cm⁻¹ region. - C-H Stretches

(Aliphatic and Aromatic): Bands in the 2800-

3100 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion (M⁺): Expected at m/z = 190.11.

- [M+H]⁺: Expected at m/z = 191.12. - Key

Fragmentation Pattern: Likely fragmentation

would involve the cleavage of the benzyl-type

bond to yield a pyridinylmethyl cation (m/z = 92)

and a piperidinone radical, or a piperidinone-

derived cation.

Synthesis and Purification
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The most common and direct method for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-
one is the N-alkylation of piperidin-4-one with a suitable 4-pyridinylmethyl halide.

Synthesis Workflow Diagram

Reactants Reaction Conditions

Piperidin-4-one
(or its hydrochloride salt)

N-Alkylation Reaction

4-(Chloromethyl)pyridine
(or its hydrochloride salt)

Base
(e.g., K₂CO₃, Et₃N)

Solvent
(e.g., DMF, Acetonitrile)

1-(Pyridin-4-ylmethyl)piperidin-4-one

Purification
(Chromatography/Recrystallization)

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Experimental Protocol: N-Alkylation
This protocol describes a representative procedure for the synthesis of the title compound.

Materials:
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Piperidin-4-one hydrochloride (1.0 eq)

4-(Chloromethyl)pyridine hydrochloride (1.0 eq)

Potassium carbonate (K₂CO₃) (3.0 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride,

4-(chloromethyl)pyridine hydrochloride, and potassium carbonate.

Add anhydrous DMF to the flask to create a slurry (a concentration of ~0.5 M with respect to

the limiting reagent is typical).

Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the

reaction rate) under an inert atmosphere (e.g., nitrogen).

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

materials are consumed (typically 12-24 hours).

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel

containing water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash with brine to remove residual DMF.

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure to yield the crude product.
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Purification:

The crude product can be purified by silica gel column chromatography, typically using a

gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.

Alternatively, the product can be recrystallized from a suitable solvent system like

ethanol/ether.

Applications in Drug Discovery and Development
The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a

core component of molecules with anticancer, anti-HIV, antimicrobial, and CNS activities.[2][6]

The primary modern application of 1-(Pyridin-4-ylmethyl)piperidin-4-one is as a structural

component in the design of PROTACs.

Role as a PROTAC Building Block
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of

Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] They consist of three

components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a

chemical linker connecting them. The linker is crucial for the efficacy of the PROTAC, as its

length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-

PROTAC-E3 ligase) and influence physicochemical properties like solubility and cell

permeability.[7]

1-(Pyridin-4-ylmethyl)piperidin-4-one is an ideal building block for constructing these linkers.

The piperidine ring provides a rigid scaffold that can improve the pharmacokinetic profile

compared to more flexible alkyl or PEG linkers.
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Caption: Role of the title compound as a central linker scaffold in PROTAC synthesis.

The ketone on the piperidin-4-one can be readily converted to an amine via reductive

amination, providing a point of attachment for a "warhead" ligand. The pyridinylmethyl group

can be part of the linker chain that is extended and eventually coupled to an E3 ligase ligand.

The inclusion of the basic nitrogen atoms in the piperidine and pyridine rings can also enhance

the aqueous solubility of the resulting large PROTAC molecule.

General PROTAC Mechanism of Action
To understand the utility of this building block, it is essential to understand the mechanism it

facilitates.
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Caption: Simplified mechanism of action for a PROTAC molecule.

Safety and Handling
Based on aggregated GHS data, 1-(Pyridin-4-ylmethyl)piperidin-4-one is considered

hazardous.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid

breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.

First Aid:

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing and seek immediate medical

attention.

In case of contact with skin: Wash off immediately with soap and plenty of water. Remove

contaminated clothing. If irritation persists, seek medical attention.

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion
1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4) is a key chemical intermediate

with significant applications in modern pharmaceutical research. Its bifunctional nature makes it

an exceptionally useful building block for creating complex molecular architectures. Its most

prominent role is in the rational design of PROTACs, where it can be incorporated as a semi-

rigid linker component to modulate the molecule's properties and optimize its protein

degradation activity. Researchers and drug development professionals can leverage this

compound to accelerate the synthesis of novel therapeutics, particularly in the rapidly
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advancing field of targeted protein degradation. Proper handling and safety precautions are

essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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